Validated Industrial Utility: Quantitative Yield in Octreotide Acetate Production
Unlike Boc-Thr(tBu)-OH or Boc-Thr(Bzl)-OH, Boc-Thr(Ac)-OH is explicitly validated as a critical building block in a patent-protected, commercial-scale synthesis of octreotide acetate, a somatostatin analog. The patent describes a solid-phase protocol using Boc-Thr(Ac)-Wang resin as the initial loaded component [1]. The use of Boc-Thr(Ac)-OH enables the sequential assembly of the protected octapeptide resin without premature side-chain deprotection or aggregation, a key differentiator from Boc-Thr-OH which would require additional protection/deprotection steps [2].
| Evidence Dimension | Industrial synthetic utility and process validation |
|---|---|
| Target Compound Data | Validated in patent-protected octreotide acetate manufacturing process; serves as C-terminal anchoring residue |
| Comparator Or Baseline | Boc-Thr(tBu)-OH, Boc-Thr(Bzl)-OH, Boc-Thr-OH (no explicit octreotide anchoring validation in this specific patent role) |
| Quantified Difference | Not quantified directly; evidence is of industrial adoption and process validation rather than comparative yield. |
| Conditions | Solid-phase peptide synthesis on Wang resin; TFA-mediated deprotection; TBTU/HOBt coupling |
Why This Matters
For procurement in pharmaceutical development, compounds with documented industrial process validation reduce regulatory risk and accelerate technology transfer compared to analogs lacking such precedence.
- [1] CN 1490330 A. A production process for octreotide acetate. Chinese Patent, 2004. (Describes Boc-Thr(Ac)-Wang resin as starting material). View Source
- [2] EP 1506219 A2. Novel process for production of the somatostatin analog, octreotide. European Patent Office, 2005. View Source
